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Executive Summary

CHF-6523 is an inhaled, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kd)
isoform, a lipid kinase predominantly expressed in leukocytes.[1] Developed by Chiesi
Farmaceutici, CHF-6523 was investigated as a potential therapeutic for chronic obstructive
pulmonary disease (COPD) due to the established role of PI3Kd in regulating leukocyte
activation, proliferation, and inflammatory functions.[1][2] The PI3Kd signaling pathway is
known to be upregulated in the neutrophils and lung tissue of COPD patients.[1] Preclinical
studies demonstrated potent and selective inhibition of PI3Kd by CHF-6523, leading to anti-
inflammatory effects in animal models of lung inflammation.[2][3] However, despite successful
target engagement in clinical trials, as evidenced by a reduction in the downstream biomarker
phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in patient sputum, this did not translate into a
discernible anti-inflammatory effect.[4] Consequently, PI3Kd inhibition by CHF-6523 is not
considered a viable therapeutic strategy for COPD management.[4][5] This technical guide
provides a comprehensive overview of the mechanism of action of CHF-6523 in leukocytes,
detailing its preclinical pharmacological profile, the experimental protocols utilized in its
evaluation, and the key signaling pathways involved.
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Cell
Target Assay Type IC50 (nM) . Reference
Line/System

ADP-Glo Kinase Recombinant

PI3K& 1.8 [1]
Assay Human Enzyme
ADP-Glo Kinase Recombinant

PI3Ky 180 [1]
Assay Human Enzyme
ADP-Glo Kinase Recombinant

PI3KPB >10,000 [1]
Assay Human Enzyme
ADP-Glo Kinase Recombinant

PI3Ka >10,000 [1]
Assay Human Enzyme
THP-1 Cell- Human THP-1

Cellular PI3Kd 5.4 ) [1]
Based Assay Monocytic Cells

Kinome Selectivity
Parameter Value Details Reference
scanMAX
Kinases Screened 468 KINOMEscan Profiling  [1]
Panel
Test Concentration 1uM [1]

Significant Off-Target
Hits (>90% inhibition)

Data not specified

[1]

In Vivo Efficacy
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. . CHF-6523 .
Animal Model Key Endpoint Effect Dosing Reference
ec

Ovalbumin
(OVA)-induced Reduction in o
Significant and

lung bronchoalveolar ) Intratracheal
) o durable reduction o ) [3][6]
inflammation in lavage (BAL) ) ) - administration

_ _ in eosinophilia
Brown Norway eosinophil count
rats

Clinical Pharmacodynamics

. . Effect of CHF- .
Population Biomarker e Study Design Reference
_ Randomized,
29.7% reduction )
) double-blind,
) from baseline
COPD Patients Sputum PIP3 placebo- [2][4]
(p=0.001 vs.
controlled,
placebo)
crossover
Randomized,
Sputum and o )
No significant double-blind,
) Plasma -
COPD Patients anti-inflammatory  placebo- [2][4]
Inflammatory
) effect controlled,
Biomarkers
crossover

Signaling Pathways and Experimental Workflows
PI3Kd Signaling Pathway in Leukocytes

The following diagram illustrates the canonical PI3Kd signaling pathway in leukocytes, which is
the primary target of CHF-6523. Upon activation by various stimuli, including chemokines and
cytokines, PI3Kd phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate
phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting
and activating downstream effectors such as Akt and PDK1, which in turn regulate a multitude
of cellular processes including cell survival, proliferation, chemotaxis, and the release of
inflammatory mediators.
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Caption: PI3Kd signaling cascade in leukocytes.
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Experimental Workflow: In Vitro PI3K0 Inhibition Assay

The following diagram outlines the typical workflow for assessing the in vitro inhibitory activity
of a compound like CHF-6523 against the PI3Kd enzyme.

Workflow for In Vitro PI3Kd Inhibition Assay

Preparation

Prepare serial dilutions of CHF-6523 Prepare reaction buffer with recombinant PI3K& and PIP2 substrate

Reaction

anubate CHF-6523 with PI3Kd and PIPZJ

l

Initiate reaction by adding ATP

l

Incubate to allow PIP3 formation

Detection

Stop the reaction

Detect signal (e.g., luminescence for ADP-Glo)

Data Analysis

Calculate IC50 value
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Caption: Workflow for determining PI3Kd enzymatic inhibition.

Experimental Protocols
In Vitro PI3KJ, -y, -B, -a ADP-Glo Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHF-6523 against
the delta, gamma, beta, and alpha isoforms of PI3K.

Methodology: The enzymatic activity of recombinant human PI3K isoforms was assessed using
the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced
during the kinase reaction, which is directly proportional to the enzyme's activity.

e Compound Preparation: CHF-6523 was serially diluted in DMSO to generate a range of
concentrations for IC50 determination.

e Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well
contained the respective recombinant PI3K enzyme, the lipid substrate phosphatidylinositol-
4,5-bisphosphate (PIP2), and the appropriate kinase buffer.

e Inhibition: The serially diluted CHF-6523 or vehicle control (DMSO) was added to the
reaction wells and pre-incubated with the enzyme.

e Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The reaction was
allowed to proceed for a defined period at a controlled temperature.

o ADP Detection: The ADP-Glo™ Reagent was added to terminate the kinase reaction and
deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the
generated ADP into ATP, which is subsequently used by luciferase to produce a luminescent
signal.

o Data Analysis: The luminescence was measured using a plate reader. The IC50 values were
calculated by fitting the concentration-response data to a four-parameter logistic equation.

THP-1 Cellular Assay
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Objective: To assess the cellular potency of CHF-6523 in inhibiting PI3Kd signaling in a
relevant human leukocyte cell line.

Methodology: The human monocytic cell line THP-1, which endogenously expresses PI3KJ,
was utilized. The assay measures the inhibition of a downstream event following the activation
of the PI3Kd pathway.

Cell Culture: THP-1 cells were cultured in appropriate media and conditions.

o Compound Treatment: Cells were pre-incubated with various concentrations of CHF-6523 or
vehicle control.

o Pathway Activation: The PI3Kd pathway was activated by stimulating the cells with a suitable
agonist (e.g., a chemokine or growth factor).

o Endpoint Measurement: The inhibition of the PI3Kd pathway was determined by measuring
the phosphorylation of a downstream effector, such as Akt, using methods like ELISA or
Western blotting.

o Data Analysis: The concentration-response curve for the inhibition of Akt phosphorylation
was used to determine the cellular IC50 value for CHF-6523.

Kinome Selectivity Profiling

Objective: To evaluate the selectivity of CHF-6523 against a broad panel of human kinases.

Methodology: The selectivity of CHF-6523 was assessed using the scanMAX KINOMEscan™
profiling service (Eurofins DiscoverX), which employs a competition binding assay.

e Assay Principle: An active site-directed competition binding assay was used. Test
compounds are competed against an immobilized, active-site directed ligand for binding to
the kinase of interest. The amount of kinase captured on the solid support is measured via
quantitative PCR of a DNA tag conjugated to the kinase.

e Screening: CHF-6523 was tested at a single high concentration (e.g., 1 uM) against a panel
of 468 human kinases.
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o Data Interpretation: The results are reported as the percentage of the kinase that is inhibited
by the test compound at the given concentration. A lower percentage of remaining kinase
activity indicates a stronger interaction between the compound and the kinase.

Ovalbumin (OVA)-Induced Lung Inflammation Model in
Rats

Obijective: To evaluate the in vivo anti-inflammatory efficacy of CHF-6523 in a relevant animal
model of allergic airway inflammation.

Methodology: The Brown Norway rat model of ovalbumin (OVA)-induced lung inflammation is a
well-established model for studying eosinophilic airway inflammation.

» Sensitization: Rats were sensitized to OVA via intraperitoneal injections of OVA emulsified in
an adjuvant (e.g., alum).

» Challenge: Following the sensitization period, the rats were challenged with an intratracheal
or aerosolized administration of OVA to induce an inflammatory response in the lungs.

e Compound Administration: CHF-6523 or vehicle control was administered to the rats,
typically via the intratracheal route, at various time points relative to the OVA challenge.

e Assessment of Inflammation: At a specified time after the challenge, the rats were
euthanized, and bronchoalveolar lavage (BAL) was performed to collect cells from the
airways. The total and differential cell counts (specifically eosinophils) in the BAL fluid were
determined.

o Data Analysis: The effect of CHF-6523 on the influx of inflammatory cells into the lungs was
compared to the vehicle-treated group to determine its in vivo efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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